Formyl phosphate

Description

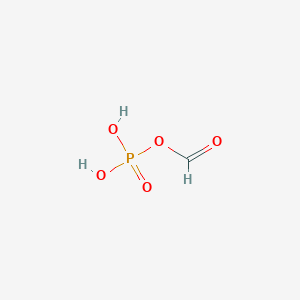

Structure

2D Structure

3D Structure

Properties

CAS No. |

1189-72-6 |

|---|---|

Molecular Formula |

CH3O5P |

Molecular Weight |

126.01 g/mol |

IUPAC Name |

phosphono formate |

InChI |

InChI=1S/CH3O5P/c2-1-6-7(3,4)5/h1H,(H2,3,4,5) |

InChI Key |

TVISEJUYYBUVNV-UHFFFAOYSA-N |

SMILES |

C(=O)OP(=O)(O)O |

Canonical SMILES |

C(=O)OP(=O)(O)O |

Synonyms |

formyl phosphate |

Origin of Product |

United States |

Enzymatic Biotransformations Involving Formyl Phosphate

Formate (B1220265) Kinase and ATP:Formate Phosphotransferase Catalysis

Formate kinase, systematically known as ATP:formate phosphotransferase, is an enzyme that plays a pivotal role in the metabolism of one-carbon compounds. ontosight.aiwikipedia.org It belongs to the transferase family, specifically those that transfer phosphorus-containing groups to a carboxyl group acceptor. wikipedia.org

The primary reaction catalyzed by formate kinase is the phosphorylation of formate, utilizing adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. ontosight.ai This enzymatic process yields formyl phosphate and adenosine diphosphate (B83284) (ADP). wikipedia.org The chemical equation for this reaction is:

ATP + formate ⇌ ADP + this compound wikipedia.org

The existence of this compound as the actual intermediate in this reaction was established through experiments with a formate-activating enzyme from E. coli, which was termed "formokinase". oup.com Researchers observed that in the absence of a trapping agent like hydroxylamine, an unknown compound accumulated which was later identified as this compound. oup.com This confirmed that the enzyme facilitates the transfer of the γ-phosphate from ATP to formate, rather than forming a formyl adenylate intermediate. oup.com

Formate kinase activity is essential for the metabolic pathways of various microorganisms, including bacteria and archaea, enabling them to use formate as a source of energy or as a precursor for biosynthesis. ontosight.ai In anaerobic environments, the ATP required for cellular growth is derived from substrate-level phosphorylation. nih.gov The metabolism of formate is a key part of this energy strategy. For instance, in Escherichia coli, the pyruvate (B1213749) formate-lyase enzyme converts pyruvate into acetyl-CoA and formate. nih.gov The subsequent metabolism of these products, including the generation of ATP from acetyl phosphate via acetate (B1210297) kinase, is critical for sustaining anaerobic growth, particularly on substrates like pentose (B10789219) sugars where the initial ATP yield is low. nih.gov

The broader metabolic context involves the formate hydrogenlyase (FHL) complex, which links the oxidation of formate to CO2 with the reduction of protons to H2 gas. pnas.org This process is a fundamental part of microbial energy metabolism under fermentative conditions. pnas.org Formate itself can act as a regulator of energy metabolism, promoting the synthesis of adenine (B156593) nucleotides and influencing metabolic switches that favor energy production. researchgate.net

Interestingly, the "formate kinase" activity is not exclusive to a standalone enzyme. N10-formyltetrahydrofolate synthetase (FTHFS) also exhibits a slow, formate-dependent catalysis that produces ADP in the absence of its main substrate, tetrahydrofolate. nih.gov This secondary activity is significantly slower than the primary synthetase reaction, with relative rates being approximately 10,000 times slower in bacterial enzymes. nih.gov

The slow rate is attributed to the slow dissociation of the products, ADP and this compound, from the enzyme's active site. nih.gov This has been supported by rapid-quench kinetic studies, which detected an initial "burst" of ADP formation at a rate (6.4 s⁻¹) much faster than the steady-state rate (0.024 s⁻¹). nih.gov This finding provides strong evidence for the formation of an enzyme-formyl phosphate-ADP complex and indicates that product release is the rate-limiting step of this partial reaction. nih.gov Further evidence suggests that this compound is a kinetically and chemically competent intermediate capable of carrying out the formylation reaction within the enzyme. wikipedia.org

Role of Formate Kinase Activity in Microbial Metabolism and Energy Production

N10-Formyltetrahydrofolate Synthetase (FTHFS) Mechanism

N10-formyltetrahydrofolate synthetase (FTHFS) is a key enzyme in one-carbon metabolism, catalyzing the ATP-dependent formylation of tetrahydrofolate (THF). ebi.ac.uknih.gov This reaction is a critical step in pathways such as the Wood-Ljungdahl pathway for CO2 fixation in acetogenic bacteria and in the biosynthesis of purines. ebi.ac.uk

The catalytic cycle of FTHFS proceeds through a two-step mechanism that involves the formation of a this compound intermediate. ebi.ac.uknih.gov In the first step, the formate ion performs a nucleophilic attack on the γ-phosphate of ATP, leading to the formation of this compound and ADP. ebi.ac.uknih.govnih.gov

Step 1: ATP + Formate → [Enzyme-ADP-Formyl Phosphate Complex]

This intermediate remains bound to the enzyme. nih.gov The validity of this compound as an intermediate was confirmed using a chemically synthesized version of the compound. nih.gov Experiments showed that synthetic this compound could support the FTHFS-catalyzed reaction in both the forward direction (producing N10-formyltetrahydrofolate from THF and this compound) and the reverse direction (producing ATP from this compound and ADP). nih.gov

In the second step of the primary reaction, after the binding of THF, the N10 atom of tetrahydrofolate attacks the carbonyl carbon of the enzyme-bound this compound. ebi.ac.uknih.gov This transfers the formyl group to THF, yielding the final products: N10-formyltetrahydrofolate and inorganic phosphate. ebi.ac.uk

Step 2: [Enzyme-ADP-Formyl Phosphate Complex] + Tetrahydrofolate → N10-Formyltetrahydrofolate + ADP + Pi

Crystal structures of FTHFS from the thermophilic homoacetogen Moorella thermoacetica have provided detailed snapshots of the catalytic process. nih.govrcsb.org The structure of the enzyme complexed with the catalytic intermediate, formylphosphate (referred to as XPO in crystallographic studies), and the product, ADP, has been solved at high resolution. nih.govrcsb.orgebi.ac.uk

These structural studies reveal the key amino acid residues involved in the reaction. Formate binding is stabilized by hydrogen bonds from the side chain of Arginine 97 (Arg97) and the backbone nitrogen of Alanine 276 (Ala276), as well as by interactions with the γ-phosphate of ATP. nih.govnih.govrcsb.org Following the nucleophilic attack and formation of this compound, ADP is formed. Upon the dissociation of ADP, the newly formed this compound reorients itself into the position previously occupied by the β-phosphate of ATP. nih.govnih.govrcsb.org This reorientation induces conformational changes that facilitate the binding of the third substrate, tetrahydrofolate. nih.govnih.gov

Further structural work on inhibitory complexes, where the active site contains both formylphosphate and an additional ATP molecule, has revealed strong negative cooperativity between the subunits of the FTHFS tetramer. researchgate.netiucr.org These structures show that in the tight dimers that form the tetramer, only one active site is occupied by the ligands at a time, suggesting that binding in one subunit prevents simultaneous binding in the adjacent subunit. researchgate.netiucr.org

Kinetic Characterization of FTHFS-Mediated this compound Turnover and Product Release

N10-formyltetrahydrofolate synthetase (FTHFS) is an enzyme that typically catalyzes the ATP-dependent formylation of tetrahydrofolate (H4folate). wikipedia.org However, in the absence of H4folate, FTHFS from both bacteria and yeast can catalyze a slow, formate-dependent formation of ADP, which led to the proposal of this compound as an intermediate. nih.gov The synthesis of this compound by the enzyme has been detected by trapping it as formyl hydroxamate. nih.gov

Glycinamide (B1583983) Ribonucleotide Transformylase (PurT) and this compound

In some organisms, an alternative enzyme, glycinamide ribonucleotide transformylase (PurT), provides a different route for a key step in de novo purine (B94841) biosynthesis, utilizing this compound as a central intermediate. nih.govacs.org

Role of this compound in De Novo Purine Biosynthesis Formylation

De novo purine biosynthesis is a fundamental metabolic pathway that constructs purine nucleotides from simpler precursors. A critical step in this pathway is the formylation of glycinamide ribonucleotide (GAR) to produce formylglycinamide ribonucleotide (fGAR). iupac.org While many organisms use the PurN-encoded GAR transformylase, which utilizes N10-formyltetrahydrofolate as the formyl donor, some bacteria, like Escherichia coli, possess an alternative, ATP-dependent enzyme encoded by the purT gene. nih.govacs.orgiupac.org This PurT enzyme catalyzes the formylation of GAR using formate and ATP. scispace.comuniprot.org The reaction mechanism proceeds through a this compound intermediate, which then acts as the formylating agent for GAR. nih.govacs.orgnih.gov It is estimated that in E. coli, PurT is responsible for 14-50% of GAR formylation. wikipedia.org

Evidence for this compound as a Chemically and Kinetically Competent Intermediate in PurT Catalysis

Substantial evidence supports the role of this compound as an intermediate in the reaction catalyzed by PurT. Kinetic studies have demonstrated that chemically synthesized this compound is a competent intermediate. nih.govacs.org When incubated with PurT, ADP, and GAR, this compound can lead to the formation of both ATP and fGAR, indicating its ability to participate in both the forward and reverse reactions as expected for a true intermediate. acs.orgwikipedia.org

Further compelling evidence comes from studies of a PurT mutant (G162I). nih.gov While the wild-type enzyme does not release detectable amounts of this compound, presumably because the intermediate is tightly bound and rapidly consumed, this mutant enzyme with a disrupted ATP-binding loop releases this compound into the solution. nih.gov Trapping experiments have also detected the formation of acetyl phosphate when the enzyme is incubated with acetate and ATP in the absence of GAR, which is consistent with the formation of an acyl phosphate intermediate. iupac.orgnih.gov

Isotope labeling studies have also been crucial. Experiments using ¹⁸O-labeled formate showed that one oxygen atom from formate is transferred to the inorganic phosphate product of the reaction, which is consistent with a this compound intermediate. iupac.orgscispace.com Positional isotope exchange studies have also lent support to the formation of this compound as a plausible intermediate in the catalytic cycle. nih.govacs.org

Mechanistic Distinction from Formyltetrahydrofolate-Dependent Transformylases

The PurT-catalyzed reaction is mechanistically distinct from the more common formylation reaction catalyzed by the PurN-encoded GAR transformylase. The primary difference lies in the source of the formyl group and the requirement for ATP. PurN utilizes the pre-activated formyl group of N10-formyltetrahydrofolate and does not require ATP. acs.orgiupac.org In contrast, PurT, a member of the ATP-grasp superfamily of enzymes, uses the less electrophilic formate as a substrate and requires ATP to activate it by forming the high-energy this compound intermediate. scispace.comwikipedia.orgacs.org This fundamental difference is reflected in their protein sequences and structures, which show no homology. wikipedia.org The PurT mechanism involves a sequential process where ATP and formate first react to form this compound, which then formylates the amino group of GAR. iupac.orgwikipedia.org

Promiscuous Enzyme Activities Involving this compound

The reactivity of this compound makes it a potential substrate for enzymes other than its cognate partners, leading to the discovery of promiscuous activities.

Discovery of Promiscuous this compound Reductase Activity in Metabolic Enzymes

Recently, a new-to-nature enzymatic activity, this compound reductase (FPR), has been discovered through the screening of various metabolic enzymes. nih.gov While the direct reduction of this compound to formaldehyde (B43269) is not a known natural reaction, researchers hypothesized that enzymes catalyzing the reduction of other acyl phosphates might exhibit promiscuous activity towards this compound. nih.govuni-marburg.de

To test this, this compound was generated in situ using acetate kinase (AckA) from formate and ATP. nih.govresearchgate.net Several reductases from E. coli that act on different acyl phosphates were evaluated. Promiscuous FPR activity was detected in four different enzymes: N-acetyl-γ-glutamyl phosphate reductase (ArgC), aspartate semialdehyde dehydrogenase (ASD), glyceraldehyde-3-phosphate dehydrogenase (GapA), and γ-glutamyl phosphate reductase (ProA). nih.govuni-marburg.de

Table 1: Promiscuous this compound Reductase Activity in E. coli Enzymes Formaldehyde production rates from in situ generated this compound.

Source: Data adapted from Nattermann et al., 2023. nih.gov

Among the tested E. coli enzymes, ArgC and GapA showed the highest activities. nih.gov A subsequent screening of ArgC homologs from different organisms identified the ArgC from Denitrovibrio acetiphilus (DaArgC) as having a four-fold higher activity than the E. coli enzyme. uni-marburg.de This discovery of promiscuous FPR activity opens up possibilities for engineering novel synthetic pathways for formate assimilation. nih.govosti.gov

Engineering and Optimization of this compound-Converting Enzymes for Metabolic Pathways

The development of synthetic metabolic pathways that utilize C1 compounds like formate is a key area of interest in biotechnology and synthetic biology. A critical step in many of these designed pathways is the conversion of formate into formaldehyde, often proceeding through a this compound intermediate. However, since this is a "new-to-nature" reaction, the enzymes required are often not found in nature or exhibit very low efficiency. researchgate.netoup.combiorxiv.org Consequently, significant research has focused on engineering and optimizing enzymes to efficiently catalyze the reduction of this compound. researchgate.netresearchgate.netnih.gov

A primary strategy has been the exploitation and subsequent engineering of enzymes with promiscuous activities. Researchers have identified naturally occurring enzymes that can weakly catalyze the desired reaction and then used protein engineering techniques to enhance this latent ability. researchgate.netresearchgate.netnih.govuni-marburg.de These efforts are crucial because the initial activity of these promiscuous enzymes is often insufficient to support cellular growth or efficient in vivo pathway function. oup.combiorxiv.org

Detailed Research on Enzyme Engineering

A significant breakthrough in this area was the engineering of an N-acetyl-γ-glutamyl phosphate reductase (ArgC) to function as a dedicated this compound reductase (FPR). researchgate.netresearchgate.netnih.gov This enzyme, which is natively involved in arginine biosynthesis, was repurposed for a synthetic phosphate-dependent (Pi) route for formate assimilation. In this pathway, formate is first activated to this compound by an acetate kinase (AckA), and the engineered ArgC variant then reduces this compound to formaldehyde. researchgate.netresearchgate.netnih.gov

Initial in vivo experiments demonstrated that the pathway's efficiency was limited by the FPR activity of the wild-type ArgC. researchgate.net To address this bottleneck, researchers employed rational design and directed evolution techniques. The crystal structure of the ArgC enzyme from Deinococcus albus (DaArgC) was solved to identify key residues in the active site that could be targeted for mutagenesis. researchgate.net

The engineering strategy focused on modifying the active site to better accommodate the smaller this compound substrate while simultaneously excluding the larger native substrate, N-acetyl-γ-glutamyl phosphate. researchgate.net Five specific residues within the active site of DaArgC were selected for modification: S178, G182, A183, Y203, and L233. researchgate.net

Iterative Saturation Mutagenesis (ISM)

Iterative saturation mutagenesis (ISM) was the chosen method to explore favorable amino acid substitutions at these key positions. researchgate.net This technique allows for the rapid evolution of functional enzymes by systematically randomizing specific codons. The process was performed in E. coli strains, and screening for improved variants was based on their ability to enhance formaldehyde production in vivo. researchgate.net This targeted protein engineering approach successfully generated an improved this compound reductase variant, leading to better conversion of this compound within the synthetic pathway. researchgate.netresearchgate.netnih.gov

Another example of probing the role of specific residues in this compound interaction comes from studies on N¹⁰-formyltetrahydrofolate synthetase (FTHFS). Structural analyses suggested that the residue Arg 97 is involved in binding the this compound intermediate. nih.gov To test this, site-directed mutagenesis was performed to create two mutants, R97S and R97E. nih.gov

The results provided insight into the enzyme's mechanism:

The R97S mutant (substituting arginine with serine) retained about 60% of the wild-type enzyme's catalytic activity (kcat) but had a twofold higher Km for both ATP and formate, indicating weaker substrate binding. nih.gov

The R97E mutant (substituting arginine with glutamate) was completely inactive and exhibited a nearly six-fold increase in the Km for ATP. nih.gov

These findings confirmed the critical role of Arg 97 in interacting with both ATP and formate, likely through the this compound intermediate. nih.gov

The table below summarizes the findings from the site-directed mutagenesis of FTHFS.

| Enzyme Variant | Mutation | Relative kcat | Km (ATP) Change | Km (Formate) Change | Activity |

| Wild-Type | None | 100% | - | - | Active |

| R97S | Arg97 -> Ser | ~60% | 2-fold increase | 2-fold increase | Active |

| R97E | Arg97 -> Glu | 0% | ~6-fold increase | Not Determined | Inactive |

These examples of enzyme engineering, from repurposing promiscuous reductases to detailed mechanistic studies via site-directed mutagenesis, underscore the critical role of protein optimization in building efficient and viable synthetic metabolic pathways that utilize this compound. researchgate.netuni-marburg.denih.gov The successful engineering of a this compound reductase has created a potent tool for expanding the landscape of synthetic formate assimilation, enabling the formation of C2 compounds from formate as the sole carbon source in organisms like E. coli. nih.govresearchgate.net

Metabolic Network Integration of Formyl Phosphate

Role in One-Carbon Metabolism and Formate (B1220265) Assimilation

Formate is a simple C1 compound that can be produced from sources like CO2 and represents a promising sustainable feedstock for biotechnology. However, its assimilation into cellular biomass is often challenging. Formyl phosphate (B84403) is a key player in synthetic pathways designed to overcome the thermodynamic hurdles of formate reduction.

In nature, a direct pathway for the reduction of formate to the more metabolically versatile formaldehyde (B43269) does not seem to exist. To address this, synthetic biology has focused on creating "new-to-nature" enzymatic cascades. One of the most prominent of these is the phosphate-dependent (Pi) route, which proceeds via a formyl phosphate intermediate.

Formate + ATP → this compound + ADP (catalyzed by Acetate (B1210297) Kinase)

This compound + NAD(P)H + H⁺ → Formaldehyde + Pi (catalyzed by this compound Reductase)

This Pi-based route is energetically efficient, requiring one molecule of ATP and one reducing equivalent (NAD(P)H) to convert one molecule of formate to formaldehyde. Researchers have successfully demonstrated the functionality of this pathway both in vitro and in vivo in organisms like Escherichia coli. ymdb.ca By interfacing this route with formaldehyde assimilation pathways, it's possible to produce C2 compounds from formate as the sole carbon source. ymdb.ca Despite its promise, the efficiency of this synthetic cascade can be limited by factors such as the stability of the enzymes and the need to suppress interference with the host's native metabolism. ymdb.ca

An alternative strategy for converting formate to formaldehyde is the "Serine Shunt". wikipedia.org While this pathway does not directly involve this compound as an intermediate, it serves as a critical benchmark for evaluating the efficiency of synthetic formate assimilation routes. The Serine Shunt is considered a promising alternative because it primarily utilizes natural enzymes with favorable kinetics.

The pathway operates by first assimilating formate into the C1-carrier tetrahydrofolate (THF), which is then condensed with glycine (B1666218) to form serine. Serine is subsequently cleaved by a serine aldolase (B8822740) to regenerate glycine and release formaldehyde. wikipedia.org Energetically, the Serine Shunt is comparable to the most efficient this compound route, consuming one ATP and one NAD(P)H per mole of formate reduced. Its advantage lies in its reliance on native enzymes, which can circumvent the need for extensive enzyme engineering that is often required for the this compound pathway. wikipedia.org

Pathways for Formate-to-Formaldehyde Conversion via this compound

Contribution to Amino Acid and Purine (B94841) Nucleotide Biosynthesis Pathways

This compound plays a significant, albeit intermediate, role in the biosynthesis of purine nucleotides. Its contribution is primarily through its function as a precursor to N¹⁰-formyltetrahydrofolate (fTHF), a key donor of formyl groups in the de novo purine synthesis pathway.

The enzyme N¹⁰-formyltetrahydrofolate synthetase (FTHFS), also known as formate-tetrahydrofolate ligase, catalyzes the ATP-dependent ligation of formate to tetrahydrofolate (THF). wikipedia.orgnih.gov Extensive research has provided strong evidence that this reaction proceeds through a this compound intermediate. genome.jp The mechanism involves the initial phosphorylation of formate by ATP to form ADP and enzyme-bound this compound. genome.jp This activated formyl group is then transferred to the N¹⁰ position of THF, releasing inorganic phosphate. wikipedia.orggenome.jp

The resulting fTHF molecule provides the carbon atoms for positions C2 and C8 of the purine ring. wikipedia.org

Furthermore, in Escherichia coli, an alternative enzyme, the PurT encoded glycinamide (B1583983) ribonucleotide (GAR) transformylase, directly uses formate and ATP to formylate GAR, a step in purine biosynthesis. wikipedia.org Kinetic studies have demonstrated that this compound is a chemically and kinetically competent intermediate in this reaction as well. wikipedia.org

The link to amino acid biosynthesis is principally through the same C1 metabolic pool. The fTHF generated via the this compound intermediate is a precursor for the synthesis of N-formylmethionine, the initiator amino acid required for the commencement of protein synthesis in bacteria. genome.jp

Involvement in Glyoxylate (B1226380) and Dicarboxylate Metabolism

The integration of this compound into glyoxylate and dicarboxylate metabolism is primarily indirect, established through the enzymes that synthesize or utilize it. wikipedia.orgwikipedia.org Metabolic pathway databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), list the enzymes formate-tetrahydrofolate ligase (EC 6.3.4.3) and formate kinase (EC 2.7.2.6) as participants in "Glyoxylate and dicarboxylate metabolism". wikipedia.orgnih.govgenome.jp

Formate-tetrahydrofolate ligase , which proceeds via a this compound intermediate, links the C1 pool with these pathways. nih.gov

Formate kinase directly catalyzes the formation of this compound from ATP and formate. wikipedia.org

The connection stems from the metabolic relationship between formate and glyoxylate. For instance, formate can be generated from the non-enzymatic decarboxylation of glyoxylate in peroxisomes during processes like photorespiration. researchgate.net This formate can then be activated to this compound to enter the C1 metabolic stream. The Gene Ontology (GO) annotation for the "10-formyltetrahydrofolate metabolic process" includes "dicarboxylic acid metabolic process" as a parent term, reinforcing this metabolic link. jax.org However, a direct catalytic role for free this compound within the central reactions of the glyoxylate or tricarboxylic acid (TCA) cycles has not been established. Its involvement is as part of the broader network of formate metabolism that interfaces with these core pathways.

Cellular Processes and Post Translational Modifications Linked to Formyl Phosphate

N6-Formyllysine Formation and its Molecular Origins

N6-formyllysine is a post-translational modification discovered to be an abundant endogenous modification of histone and chromatin proteins. mit.edu Its formation is significant due to its chemical similarity to N6-acetyllysine, a key epigenetic mark, suggesting it may interfere with normal gene expression regulation. pnas.orgnih.gov The molecular origins of this modification have been traced to several endogenous sources, including formyl phosphate (B84403) derived from DNA damage and cellular formaldehyde (B43269).

A primary source for the formylation of lysine (B10760008) residues on proteins is the highly reactive 3'-formylphosphate molecule. nih.gov This species arises from the 5'-oxidation of deoxyribose in the DNA backbone, a form of oxidative DNA damage. pnas.orgnih.gov The formyl group from this unstable 3'-formylphosphate residue can then be transferred to the N6-amino group of lysine side chains on nearby proteins, particularly histones, in a transacylation reaction. mit.edupnas.org

This mechanism positions histone and other chromatin proteins as primary targets for this modification, given their close proximity to DNA. pnas.org Studies using the DNA-cleaving antibiotic neocarzinostatin, which specifically induces 5'-oxidation of deoxyribose, have demonstrated a clear dose-dependent increase in N6-formyllysine levels in histones. pnas.orgnih.gov This finding supports the hypothesis that oxidative stress leading to DNA damage is a direct pathway for the formation of N6-formyllysine via a formyl phosphate intermediate. pnas.orgplos.org The modification appears to be uniquely associated with nuclear proteins, as it has not been detected in various other proteins like proteinase K, albumin, or collagen. pnas.org

While oxidative DNA damage is one pathway, research has identified endogenous formaldehyde as a major alternative source of N6-formyllysine. nih.govnih.govmit.edu This adduct is not confined to nuclear proteins but is widespread among cellular proteins in all compartments. nih.govnih.gov Formaldehyde is a reactive aldehyde that can interact with the primary amine of a lysine side chain to form a carbinolamine intermediate. nih.govresearchgate.net This intermediate is one oxidation state away from the stable formamide (B127407) functional group of N6-formyllysine. nih.govresearchgate.net

Isotope labeling studies have confirmed that exposure to formaldehyde leads to a dose-dependent increase in N6-formyllysine. nih.govnih.gov These experiments have helped distinguish between formylation arising from exogenous formaldehyde and that from endogenous sources. nih.gov This pathway suggests that N6-formyllysine can be generated independently of DNA damage, representing a more general pathological protein modification. nih.govplos.org

Research has focused heavily on N6-formyllysine in histones due to its potential to disrupt epigenetic signaling. pnas.orgnih.gov N6-formyllysine is chemically similar to N6-acetyllysine, a critical modification for regulating gene expression. nih.gov The presence of a formyl group at sites typically reserved for acetylation or methylation could interfere with the binding of proteins that "read" these epigenetic marks, thereby altering chromatin structure and gene accessibility. mit.edupnas.org

Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revealed that N6-formyllysine is present in histones from unperturbed cells at a frequency of 0.04–0.1% of all lysines. pnas.orgnih.gov In human TK6 cells, N6-formyllysine was found to be evenly distributed among different histone classes at a level of 1-4 modifications per 10,000 lysines. nih.govnih.gov Unlike acetylation, which can be reversed by histone deacetylases (HDACs), N6-formyllysine appears to be refractory to removal by these enzymes. mit.edunih.govnih.gov This resistance suggests that once formed, this modification may persist for the life of the protein, potentially leading to a cumulative effect and long-term disruption of cellular function. mit.edu

Table 1: Levels of Lysine Modifications in Histones from Human TK6 Cells This table presents a comparison of the abundance of different lysine modifications.

| Modification | Modifications per 10,000 Lysines | Reference |

|---|---|---|

| N6-Formyllysine | 1–4 | nih.govnih.gov |

| N6-Acetyllysine | 1.5–380 | nih.govnih.gov |

| N6-Monomethyllysine | 5–870 | nih.govnih.gov |

| N6-Dimethyllysine | 0–1400 | nih.govnih.gov |

| N6-Trimethyllysine | 0–390 | nih.govnih.gov |

Formaldehyde as an Alternative Endogenous Source of N6-Formyllysine

Formyl-Peptide Receptor (FPR) Signaling and Metabolic Reprogramming

The Formyl-Peptide Receptor (FPR) family, particularly FPR2, is implicated in various physiopathological processes, including the metabolic reprogramming of cells. nih.govnih.gov Stimulation of FPR2 by specific agonists triggers intracellular signaling cascades that redirect key metabolites into anabolic pathways, supporting cell proliferation. nih.govdntb.gov.ua

FPR2 signaling plays a crucial role in cellular metabolism by redirecting glucose into the pentose (B10789219) phosphate pathway (PPP). nih.govnih.gov Activation of FPR2 promotes the production of Nicotinamide Adenine (B156593) Dinucleotide Phosphate (NADPH). nih.govnih.gov NADPH is a critical reducing agent required for various anabolic reactions, including the synthesis of lipids and nucleic acids. nih.govecsci.co.kr

Specifically, FPR2 stimulation enhances the non-oxidative phase of the PPP. nih.gov This activation helps fuel the synthesis of RNA and DNA by generating the necessary ribonucleotide precursors. nih.gov The process is linked to NADPH oxidase-dependent generation of reactive oxygen species (ROS), which act as intracellular signaling molecules following FPR2 stimulation. nih.govnih.gov

FPR2 signaling significantly impacts nucleotide and glutamine metabolism to support the demands of proliferating cells. nih.govnih.gov Metabolomic analyses have shown that stimulation of FPR2 leads to enhanced concentrations of metabolites involved in nucleotide synthesis and glutamine metabolism. nih.govresearchgate.net

A key finding is that FPR2 activation induces the expression of the ASCT2 glutamine transporter (coded by the SLC1A5 gene), leading to increased glutamine uptake. nih.govmdpi.com Glutamine is a vital nutrient for cancer cells, serving as a primary source of carbon for the tricarboxylic acid (TCA) cycle and as an essential nitrogen donor for the production of nucleotides and other amino acids. nih.govwikipedia.org Furthermore, FPR2 signaling promotes the de novo synthesis of pyrimidine (B1678525) nucleotides, a process that is dependent on the ROS generation triggered by the receptor. nih.govnih.gov This metabolic shift ensures that cells have the necessary building blocks for rapid proliferation. dntb.gov.ua

Table 2: Summary of FPR2-Mediated Metabolic Effects This table summarizes the key metabolic changes induced by FPR2 signaling.

| Metabolic Pathway | Effect of FPR2 Stimulation | Key Outcome | Reference |

|---|---|---|---|

| Pentose Phosphate Pathway (PPP) | Activation of non-oxidative phase | Increased NADPH production, generation of nucleotide precursors | nih.govnih.gov |

| Glutamine Metabolism | Induction of ASCT2 transporter expression | Enhanced glutamine uptake and metabolism | nih.govmdpi.com |

| Nucleotide Synthesis | Induction of de novo pyrimidine synthesis | Provides building blocks for DNA and RNA | nih.govnih.gov |

Dynamic Evolution of Bacterial Ligand Recognition by Formyl Peptide Receptors

The interaction between bacterial ligands and host Formyl Peptide Receptors (FPRs) is a key aspect of innate immunity, shaped by a continuous evolutionary arms race. FPRs are a family of G protein-coupled receptors that recognize N-formylated peptides, which are common in bacteria but not in the nuclear-encoded proteins of eukaryotes. nih.gov This recognition triggers a cascade of immune responses, including leukocyte recruitment and the release of antimicrobial compounds, to combat infection. ontosight.ai The ligands for these receptors, N-formylated peptides, originate from bacterial protein synthesis, a process where the compound this compound plays a crucial, albeit intermediate, role.

In bacteria, protein synthesis is initiated with N-formylmethionine (fMet). wikipedia.orgmicrobialcell.com The formyl group is transferred to methionyl-tRNA (Met-tRNA) from N¹⁰-formyltetrahydrofolate. wikipedia.orgoup.com The biosynthesis of this formyl donor involves the enzyme N¹⁰-formyltetrahydrofolate synthetase, which catalyzes the ATP-dependent formylation of tetrahydrofolate. nih.gov This reaction proceeds through a this compound intermediate. nih.govnih.gov Although the formyl group is often removed from the mature protein, bacteria release N-formylated peptides as byproducts of protein turnover or cell lysis. acs.org These peptides serve as potent pathogen-associated molecular patterns (PAMPs) that are detected by the host's FPRs. nih.gov

The FPR family has undergone rapid diversification and gene loss, reflecting the intense selective pressures exerted by evolving microbial pathogens. nih.govontosight.ai In primates and carnivores, for instance, amino acid variation in FPR1 and FPR2 shows a history of repeated positive selection, particularly in the extracellular domains responsible for ligand recognition. ontosight.ai This rapid evolution allows the host to adapt to changes in bacterial ligands, including both activating and inhibitory peptides. For example, research has shown that a few rapidly evolving sites in primate FPRs are sufficient to alter the recognition of proteins from Staphylococcus aureus, demonstrating how natural selection can fine-tune FPR activation in response to diverse microbial ligands. ontosight.ai

The evolutionary dynamics of FPRs are not limited to sequence diversification. Gene loss events have also been observed, such as the loss of FPR1, a critical receptor in human innate immunity, in New World primates. nih.govontosight.ai This suggests that the functional importance of specific FPRs can vary across different evolutionary lineages, likely due to differences in pathogen exposure and the evolution of alternative immune strategies.

The table below summarizes key findings from research on the evolution of FPRs and their interaction with bacterial ligands.

| Receptor Family | Evolutionary Process | Consequence for Ligand Recognition | Organism Group Studied |

| Formyl Peptide Receptors (FPRs) | Rapid diversification and positive selection in extracellular domains. | Modulated binding to both activating and inhibitory pathogen ligands. | Primates and Carnivores |

| FPR1 | Gene loss. | Absence of a key receptor for N-formylated peptides. | New World Primates |

| FPR1 and FPR2 | Repeated positive selection on amino acid sequences. | Altered recognition of bacterial proteins, such as those from Staphylococcus aureus. | Primates and Carnivores |

This dynamic evolution of FPRs highlights the intricate and ongoing conflict between host immune systems and bacterial pathogens. The ability of FPRs to recognize N-formylated peptides, whose synthesis is linked to the biochemical activity of this compound, places this otherwise simple chemical compound at the foundation of a critical host-pathogen interaction.

Advanced Research Methodologies for Investigating Formyl Phosphate

Spectroscopic and Isotopic Probing of Reaction Intermediates

Investigating short-lived intermediates like formyl phosphate (B84403) requires methods that can either trap the intermediate or detect the subtle molecular changes that its formation and breakdown cause.

Positional Isotope Exchange (PIX) is a powerful technique used to probe the formation of high-energy intermediates in phosphoryl transfer reactions. The methodology involves labeling an oxygen atom in a specific position within a substrate, such as ATP, and then tracking its potential migration to another position during the course of an enzyme-catalyzed reaction.

In the context of enzymes proposed to utilize formyl phosphate, PIX studies have been employed to distinguish between a stepwise mechanism (involving a this compound intermediate) and a concerted mechanism. iupac.org The experiment typically uses ATP that is isotopically labeled with ¹⁸O in the β,γ-bridge position ([β,γ-¹⁸O]ATP). If this compound is formed from ATP and formate (B1220265), it would lead to the release of ADP. The subsequent reformation of ATP from the enzyme-bound ADP and this compound would result in the scrambling of the ¹⁸O label between the β,γ-bridge and the β-nonbridge positions of ATP. This isotopic scrambling can be detected by ³¹P NMR spectroscopy, as the presence of ¹⁸O causes a characteristic upfield shift in the phosphorus resonance signal. iupac.org

However, in studies of N¹⁰-formyltetrahydrofolate synthetase, positional isotope exchange experiments using [β,γ-¹⁸O]ATP showed no evidence of isotopic exchange during enzyme turnover. nih.gov This lack of exchange suggests that the release of the products, ADP and this compound, from the enzyme is very slow, or that the reaction may proceed without the reversible formation of the intermediate under the tested conditions. nih.gov Similarly, PIX studies have been proposed for the PurT GAR transformylase to gather more evidence for the proposed this compound intermediate in its mechanism. iupac.orgwikipedia.org

Rapid quench-flow is a pre-steady-state kinetic technique that allows for the study of enzymatic reactions on a millisecond timescale. hi-techsci.comrochester.edu The method involves rapidly mixing the enzyme and substrates and then stopping ("quenching") the reaction at various short time points by adding a chemical denaturant, such as an acid or base. rochester.eduuniv-lorraine.fr The quenched samples are then analyzed to quantify the amount of product formed or intermediate trapped over time. rochester.edu

Table 1: Kinetic Rates of ADP Formation by N¹⁰-Formyltetrahydrofolate Synthetase This table illustrates the difference between the initial rapid formation of the enzyme-product complex and the much slower rate of product release.

| Kinetic Phase | Rate (s⁻¹) | Implication |

|---|---|---|

| Pre-Steady-State Burst | 6.4 | Rapid formation of an intermediate (E-formyl phosphate-ADP complex). nih.gov |

This burst kinetic profile is a classic indicator of a multi-step reaction mechanism where a chemical step (formation of the intermediate) is fast, but a subsequent step (product release) is slow and rate-limiting. nih.gov These results strongly support a sequential mechanism where this compound is formed and remains bound to the enzyme before the final reaction step occurs. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating molecular structures and reaction mechanisms. In the investigation of this compound, ³¹P NMR has been particularly valuable. It can be used to detect the presence of phosphorus-containing compounds and to monitor changes in their chemical environment. iupac.org

As mentioned previously, ³¹P NMR is the primary analytical method for detecting the outcome of positional isotope exchange experiments. The upfield shift of a ³¹P signal when a neighboring ¹⁶O is substituted with an ¹⁸O allows researchers to track the fate of labeled phosphate groups. iupac.org NMR studies have successfully confirmed that in reactions involving ATP and formate, one atom of ¹⁸O from labeled ATP is transferred to the inorganic phosphate product, a result consistent with a mechanism involving a this compound intermediate. iupac.org

Furthermore, NMR can be used to identify reaction products and intermediates directly. For instance, in studies of a mutant PurT GAR transformylase, which has a weak affinity for formate, incubating the enzyme with synthetically prepared this compound, ADP, and the substrate GAR was shown to yield ATP and the formylated product, FGAR. wikipedia.org The identification and quantification of these products, often achieved through techniques like NMR, provide strong evidence that this compound is a chemically and kinetically competent intermediate capable of participating in the enzymatic reaction. wikipedia.org

Rapid-Quench Flow Studies for Kinetic Analysis of Intermediates

Quantitative Bioanalytical Approaches for Metabolites and Modifications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used for the separation, detection, and quantification of molecules in complex biological samples. This method is exceptionally well-suited for analyzing the low-concentration metabolites and post-translational modifications that can result from reactions involving this compound.

In the context of studying this compound-dependent pathways, LC-MS/MS would be the method of choice for:

Quantifying Substrates and Products: Accurately measuring the concentrations of substrates like formate and ATP, and products such as ADP and the formylated end-product (e.g., N¹⁰-formyltetrahydrofolate or phosphoribosyl-N-formylglycineamide) from enzyme assays or quench-flow experiments. This quantitative data is essential for detailed kinetic analysis.

Detecting this compound: While direct detection of the highly labile this compound is challenging, LC-MS/MS could potentially be used to detect it or a more stable derivative after a rapid quenching and derivatization step.

Identifying Protein Modifications: this compound is a potent formylating agent. LC-MS/MS is a cornerstone of proteomics for identifying post-translational modifications. It could be used to identify specific lysine (B10760008) or cysteine residues on an enzyme or other proteins that may have been non-enzymatically formylated by this compound, providing insights into its reactivity and potential off-target effects within the cell.

The coupling of a separation technique like ultra-high-performance liquid chromatography (UHPLC) with a mass spectrometer allows for the clear resolution of reaction components prior to their sensitive detection, making it an indispensable tool for validating the results of enzymatic studies. univ-lorraine.fr

Enzyme assays are fundamental for studying the biochemical reactions that produce and consume this compound. These assays measure enzyme activity by monitoring the depletion of a substrate or the formation of a product over time.

For N¹⁰-formyltetrahydrofolate synthetase, a "formate kinase" assay was developed to specifically measure the synthesis of this compound in the absence of tetrahydrofolate. nih.gov Key findings from these assays include:

The synthesis of this compound was confirmed by trapping the intermediate as formyl hydroxamate. nih.gov

The kinase activity was shown to be an intrinsic part of the synthetase enzyme, as both activities were coordinately inactivated by heat and chemical inhibitors. nih.gov

Table 2: Comparison of Kinase vs. Synthetase Activity in N¹⁰-Formyltetrahydrofolate Synthetase This table shows the relative rates of this compound synthesis ("Kinase Activity") compared to the main enzymatic reaction ("Synthetase Activity").

| Enzyme Source | Ratio (Kinase/Synthetase Activity) |

|---|---|

| Bacterial | ~1 x 10⁻⁴ |

| Yeast | ~4 x 10⁻⁶ |

Data from nih.gov

Assays have also been designed to demonstrate the utilization of this compound. In studies with a mutant PurT GAR transformylase, the enzyme was incubated with externally supplied this compound, ADP, and GAR. wikipedia.org The subsequent detection of ATP and formylglycinamide ribonucleotide (FGAR) production confirmed that this compound is a viable intermediate that can be used by the enzyme to complete the formylation reaction. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Formyl Metabolites and Protein Modifications

Structural Biology Techniques for Enzyme-Formyl Phosphate Complexes

Structural biology provides atomic-level insights into how enzymes recognize and catalyze reactions involving this compound. By visualizing enzyme active sites, researchers can decipher the molecular basis of substrate specificity and catalytic mechanisms.

X-ray crystallography is a premier technique for determining the three-dimensional structure of macromolecules, including enzymes in complex with their substrates or analogs. Although the high reactivity of this compound makes it challenging to capture directly in a crystal structure, studies on enzymes that utilize it often employ stable analogs, substrates, or products to map the active site.

For instance, the crystal structure of 5-formaminoimidazole-4-carboxamide ribonucleotide (FAICAR) synthetase (PurP), an enzyme predicted to use a this compound intermediate, has been solved in complex with various ligands like ATP and its substrate AICAR. nih.gov These structures reveal the architecture of the active site and the positioning of substrates for the ATP-dependent phosphorylation that forms the putative this compound. nih.gov Similarly, the structure of formyl-CoA transferase has been elucidated, and its complex with the product oxalyl-CoA showed the oxalyl group covalently bound to a key aspartate residue, confirming the formation of an anhydride (B1165640) intermediate, a class of compounds to which this compound belongs.

The resolution of these crystal structures is often very high, allowing for precise modeling of molecular interactions. This high-resolution data is fundamental to understanding the catalytic environment.

Interactive Table: Crystallographic Data of Enzymes Related to this compound Metabolism

| Enzyme | PDB ID Example | Ligand(s) | Resolution (Å) | Space Group | Source Organism |

| FAICAR Synthetase (PurP) | 1PUD | AICAR, ATP | 2.0 | P212121 | Methanocaldococcus jannaschii |

| Formyl-CoA Transferase (Frc) | 2F53 | Oxalate | 2.2 | P212121 | Oxalobacter formigenes |

| Formylglycine-Generating Enzyme (FGE) | 6IYD | Copper, Substrate Peptide | 1.04 | P212121 | Thermomonospora curvata |

Crystallographic studies are instrumental in elucidating the dynamic changes an enzyme undergoes upon substrate binding. The "induced fit" theory posits that an enzyme's active site is flexible and conforms to the substrate to facilitate catalysis. This phenomenon is observable by comparing the crystal structures of an enzyme in its apo (unbound) state versus its substrate-bound state.

X-Ray Crystallography of this compound-Bound Enzyme Active Sites

Computational and Theoretical Mechanistic Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms and energy landscapes that are difficult to capture experimentally, especially for short-lived species like this compound.

Modeling the hydrolysis of phosphate esters, including acyl phosphates like this compound, is computationally demanding due to the multiple potential reaction pathways (associative, dissociative, or concerted) and the high negative charge of the molecules. rsc.orgrsc.orgresearchgate.net Theoretical studies focus on calculating the energy profiles of these different mechanistic pathways to determine the most favorable route. researchgate.net These calculations can reveal the structure of transition states and the energy barriers associated with bond-breaking and bond-forming steps.

The hydrolysis mechanism is highly dependent on factors like pH and the presence of catalytic species, such as water molecules or enzymatic residues. rsc.org Computational models for similar compounds, like p-nitrophenyl phosphate, show that the reaction can proceed through different transition states, such as a concerted pathway or one involving a metaphosphate intermediate. researchgate.net Understanding these non-enzymatic pathways is the first step toward modeling the more complex, enzyme-catalyzed reaction, where the protein environment is explicitly modeled to see how it lowers the activation energy.

Computational tools are increasingly used to design and analyze novel metabolic pathways. Formate is a promising one-carbon (C1) feedstock for microbial bioproduction, and pathways for its assimilation are of great interest. researchgate.netnih.gov Several synthetic routes for formate assimilation proceed via a this compound intermediate. researchgate.netbiorxiv.org One such proposed cascade involves the activation of formate to this compound, followed by its reduction to formaldehyde (B43269), a more readily assimilated C1 compound. osti.govnih.gov

Thermodynamic analysis and pathway prediction algorithms can be used to evaluate the feasibility and efficiency of these theoretical routes. nih.govescholarship.org For example, different pathways can be compared based on their ATP and NADPH consumption. researchgate.net These analyses identified the this compound-dependent route as a potent tool for synthetic C1 metabolism, guiding subsequent efforts in metabolic engineering. osti.govnih.gov

Energy Profile and Reaction Mechanism Modeling of this compound Hydrolysis

Genetic and Metabolic Engineering Approaches

Genetic and metabolic engineering translate theoretical pathway designs into biological reality. These approaches involve modifying an organism's genetic material to introduce new enzymatic functions or rewire existing metabolic networks to produce desired compounds.

The construction of synthetic pathways for formate assimilation is a prime example of metabolic engineering. researchgate.netnih.gov Researchers have successfully engineered new-to-nature cascades in host organisms like Escherichia coli. One strategy involves a two-enzyme route where formate is first activated to this compound and then reduced to formaldehyde. osti.govnih.gov This was achieved by exploiting the promiscuous activity of existing enzymes, such as acetate (B1210297) kinase, and then using protein engineering to improve the efficiency of a reductase for this compound. osti.gov

These engineered strains serve as platforms for converting one-carbon compounds into valuable bioproducts. escholarship.org Further optimization of these pathways often involves a combination of rational design, such as knocking out competing metabolic routes, and directed evolution to enhance the activity and specificity of the engineered enzymes. osti.govescholarship.org The development of biosensors that link enzyme activity to cell growth can also facilitate the high-throughput screening required to discover and optimize novel enzymes for these synthetic routes. biorxiv.org

Engineered Microbial Strains for this compound Pathway Research

The investigation of this compound's role in biochemistry has been significantly advanced by the engineering of microbial strains, particularly Escherichia coli. Researchers have focused on designing and implementing novel, or "new-to-nature," metabolic pathways that utilize this compound as a key intermediate. These efforts are often aimed at converting one-carbon (C1) compounds like formate, which can be produced from CO₂, into more complex and valuable molecules, contributing to a sustainable bioeconomy. osti.govnih.govoup.com

A prominent strategy involves the construction of a synthetic enzymatic cascade to reduce formate to formaldehyde, a crucial C1 building block for various biosynthetic processes. osti.govnih.govresearchgate.net Since this conversion is thermodynamically challenging, it is broken down into a two-step, phosphate-dependent route within an engineered microbial host. osti.govnih.gov

Activation of Formate: The first step involves the phosphorylation of formate to the high-energy intermediate this compound. This reaction is catalyzed by an enzyme with promiscuous activity. Researchers have successfully repurposed acetate kinase (AckA) from E. coli for this task. osti.govnih.govresearchgate.net

Reduction of this compound: The newly synthesized this compound is then reduced to formaldehyde. This step is catalyzed by an engineered this compound reductase. Scientists have identified and engineered N-acetyl-γ-glutamyl phosphate reductase (ArgC) to efficiently perform this reduction. osti.govnih.govresearchgate.net Further protein engineering of the reductase has led to variants with improved conversion efficiency in vivo. osti.govnih.gov

These engineered pathways are often modular, allowing for systematic testing and optimization within the microbial chassis. oup.comresearchgate.net For instance, the this compound route has been successfully interfaced with formaldehyde assimilation pathways, enabling the engineered E. coli to produce C2 compounds, such as ethylene (B1197577) glycol, using formate as the sole carbon source. osti.gov Another proposed pathway, the "Serine Shunt," presents an alternative, highly efficient route for converting formate to formaldehyde that could also theoretically involve a this compound intermediate step. oup.comoup.comresearchgate.net The construction of these strains often involves precise genetic modifications, such as gene knockouts using phage transduction with resources like the KEIO collection, in base strains like E. coli K-12. oup.com

| Engineered System | Host Organism | Key Enzymes / Pathway | Function / Research Goal | Reference |

|---|---|---|---|---|

| Phosphate-Dependent Formate Reduction | Escherichia coli | Acetate Kinase (AckA) and N-acetyl-γ-glutamyl phosphate reductase (ArgC) | In vivo conversion of formate to formaldehyde via a this compound intermediate. | osti.govnih.gov |

| Engineered this compound Reductase | Escherichia coli | Engineered variant of ArgC | Improve in vivo conversion of this compound by suppressing crosstalk with native metabolism. | osti.govnih.gov |

| Serine Shunt Pathway | Escherichia coli | Modular pathway involving serine hydroxymethyltransferase and serine aldolase (B8822740) | Demonstrate a highly efficient, alternative route for formate to formaldehyde conversion. | oup.comoup.com |

Development of Cellular Biosensors for this compound-Related Metabolites

A significant challenge in engineering and optimizing pathways involving this compound is the detection and quantification of its transient and related metabolites, especially formaldehyde. To address this, researchers have developed sophisticated whole-cell biosensors. researchgate.netresearchgate.net These biosensors are engineered microbial strains, typically E. coli, that can detect specific molecules and report their presence through a measurable output, such as cell growth or fluorescence. oup.comresearchgate.net

Growth-coupled biosensors are a particularly powerful tool. researchgate.net They are designed by making a host strain auxotrophic for an essential metabolite. This is achieved by deleting a key gene in a biosynthetic pathway. Growth can then be rescued only if an alternative, engineered pathway is introduced that produces the required metabolite from the target molecule (in this case, formaldehyde). researchgate.net This design links the catalytic activity of the engineered pathway directly to cellular growth, which can be easily measured. biorxiv.org

Key features of these biosensors include:

Genomic Integration: The sensor components are integrated into the chromosome of the host cell, which ensures stability and avoids issues associated with plasmids. biorxiv.org

Tunable Sensitivity: The sensitivity of these biosensors can be fine-tuned. Researchers have used techniques like adaptive laboratory evolution (ALE) or further metabolic engineering at key branch points to enhance sensitivity, allowing for the detection of a broad range of formaldehyde concentrations (from approximately 30 µM to 13 mM). researchgate.net

High-Throughput Screening: These biosensors are invaluable for the high-throughput screening of large enzyme libraries. By linking enzyme activity to a growth phenotype, millions of variants can be screened simultaneously to identify enzymes with improved or novel activities, such as more efficient this compound reductases. researchgate.netbiorxiv.org

In addition to growth-based sensors, fluorescent biosensors have also been developed. For example, a green fluorescent protein (GFP) based sensor can be used to measure intracellular formaldehyde production, providing a quantifiable fluorescent signal in response to the activity of a pathway like the Serine Shunt. oup.com These biosensor systems serve as "plug-and-play" devices for rapidly assaying the in vivo activity of enzymes and pathways related to this compound metabolism. researchgate.net

Biotechnological and Synthetic Biology Research with Formyl Phosphate

Engineering Microbial Hosts for Formate (B1220265) Valorization and Biorefinery

The transition to a sustainable bioeconomy necessitates the use of renewable feedstocks. Formate, a simple C1 compound that can be produced electrochemically from CO₂, is a promising sustainable feedstock for microbial fermentation. mdpi.com However, natural pathways for formate assimilation are often inefficient or limited to specialized microbes that may not be ideal for industrial production. frontiersin.org To overcome this, researchers are engineering platform organisms like Escherichia coli to efficiently utilize formate, a process known as formate valorization.

A key strategy in this endeavor is the reduction of formate to formaldehyde (B43269), a more reactive and energy-dense C1 intermediate that can be readily assimilated into central metabolism. mdpi.comroyalsocietypublishing.org Several synthetic, "new-to-nature" pathways have been proposed for this conversion, with formyl phosphate (B84403) emerging as a crucial intermediate in one of the most energy-efficient routes. mdpi.combiorxiv.org This pathway, often termed the "phosphate (Pi)-based route," involves a two-enzyme cascade:

Activation of Formate: Formate is first activated to formyl phosphate. This reaction is typically catalyzed by an enzyme with promiscuous activity, such as acetate (B1210297) kinase (ACK). researchgate.netnih.gov

Reduction to Formaldehyde: The resulting this compound is then reduced to formaldehyde by a this compound reductase (FPR). researchgate.netnih.gov

This Pi-based route is advantageous as it requires one less energy-rich phosphoanhydride bond compared to alternative pathways that proceed via a formyl-CoA intermediate. researchgate.net Furthermore, it operates orthogonally to the native acetyl-CoA pool, minimizing metabolic interference. researchgate.netnih.gov Research has successfully demonstrated the functionality of this pathway both in vitro and in vivo in E. coli, enabling the production of C2 compounds from formate as the sole carbon source when coupled with downstream assimilation modules. researchgate.netnih.govresearchgate.net The development of these engineered microbial hosts is a critical step toward establishing formate-based biorefineries for the sustainable production of chemicals and fuels. researchgate.netarraystar.com

Enzyme Bioprospecting and Directed Evolution for Enhanced this compound Conversions

The successful implementation of synthetic pathways relies on the availability of highly efficient enzymes. Since the specific reduction of this compound to formaldehyde is not a known natural reaction, scientists have turned to enzyme bioprospecting and directed evolution to find and create suitable biocatalysts. nih.govresearchgate.net

Bioprospecting for Promiscuous Activities: The initial step often involves screening existing enzymes for promiscuous, or secondary, activities. For the this compound pathway, researchers have identified:

Acetate Kinase (ACK): This enzyme, which naturally phosphorylates acetate, has been shown to have a promiscuous ability to phosphorylate formate to this compound. researchgate.netnih.gov

N-acetyl-γ-glutamyl phosphate (NAGP) Reductase (ArgC): This enzyme normally reduces a different acyl-phosphate. However, screening of various reductases revealed that ArgC homologs from different organisms possess promiscuous this compound reductase (FPR) activity. nih.govunimi.it Other enzymes like aspartate semialdehyde dehydrogenase (ASD) and glyceraldehyde-3-phosphate dehydrogenase (GapA) were also tested but showed lower activity. nih.gov

| Enzyme | Native Reaction | Promiscuous Reaction with this compound | Source Organism (Example) | Reference |

|---|---|---|---|---|

| Acetate Kinase (EcAckA) | Acetate + ATP → Acetyl-phosphate + ADP | Formate + ATP → this compound + ADP | Escherichia coli | nih.gov |

| N-acetyl-γ-glutamyl phosphate reductase (DaArgC) | N-acetyl-γ-glutamyl phosphate + NADPH → N-acetyl-L-glutamate 5-semialdehyde + NADP+ | This compound + NADPH → Formaldehyde + Pi + NADP+ | Denitrovibrio acetiphilus | nih.gov |

| Aspartate semialdehyde dehydrogenase (ASD) | L-aspartate 4-semialdehyde + Pi + NADP+ → L-4-aspartyl phosphate + NADPH | (Low activity) | Escherichia coli | nih.gov |

| Glyceraldehyde-3-phosphate dehydrogenase (GapA) | Glyceraldehyde 3-phosphate + Pi + NAD+ ↔ 3-phospho-D-glyceroyl phosphate + NADH | (Low activity) | Escherichia coli | nih.gov |

Directed Evolution for Enhanced Activity: Once a promising enzyme candidate is identified, directed evolution techniques are employed to improve its catalytic efficiency and specificity for the desired non-natural reaction. creative-proteomics.comresearchgate.net For example, researchers have used iterative saturation mutagenesis (ISM) to engineer this compound reductase variants. researchgate.net One such effort led to an engineered variant with improved in vivo conversion of this compound by suppressing its cross-talk with native metabolism. researchgate.netresearchgate.net Similarly, acyl-CoA synthetases have been engineered through directed evolution to enhance their activity on formate for alternative C1 assimilation pathways. creative-proteomics.com These protein engineering efforts are crucial for optimizing the flux through synthetic pathways and making them viable for biotechnological applications. mdpi.com

Design of Novel Therapeutic Strategies Targeting One-Carbon Metabolism Diseases

One-carbon (1C) metabolism, which involves the transfer of one-carbon units, is a fundamental network of pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids. oncotarget.comnih.gov Because of its critical role in cell proliferation, this metabolic network is a major target for anticancer therapies. nih.govnih.gov this compound is an enzyme-bound intermediate in a key reaction within this network, catalyzed by N¹⁰-formyltetrahydrofolate synthetase (FTS or MTHFD1/MTHFD1L). frontiersin.org This enzyme converts formate and tetrahydrofolate (THF) to 10-formyl-THF, a crucial donor of one-carbon units for purine (B94841) synthesis. nih.gov

The reaction mechanism of FTS involves the formation of this compound as a transient intermediate on the enzyme surface. Reaction: Formate + ATP ⇌ [this compound-ADP] → 10-formyl-THF + ADP + Pi

Given that enzymes of the folate cycle are proven targets for widely used anticancer drugs (antifolates), understanding the mechanism of enzymes like FTS is critical. nih.gov While no drugs currently target the this compound intermediate directly, the enzyme that generates it is a key player in the metabolic pathways that cancer cells rely on. nih.gov For example, cancer cells often upregulate 1C metabolism enzymes to meet their high demand for nucleotides. nih.govnih.gov

Dysregulation of 1C metabolism is also implicated in neurodegenerative diseases like Alzheimer's. mdpi.com The folate-dependent 1C pathway is vital for cellular health, contributing to nucleotide synthesis and maintaining redox balance. mdpi.com While research into therapeutic strategies for these conditions is ongoing, targeting key nodes in 1C metabolism is a promising approach. The connection of this compound to FTS places it within this therapeutically relevant metabolic context, suggesting that a deeper understanding of its formation and turnover could potentially inform the design of novel inhibitors targeting this crucial pathway in cancer and other diseases linked to one-carbon metabolism. oncotarget.com

Q & A

Basic: How is formyl phosphate synthesized in vitro, and what methods validate its purity and stability?

This compound is synthesized by reacting dipotassium phosphate with acetic formic anhydride in aqueous conditions. The reaction progress is monitored via quantitative ³¹P{¹H}-NMR, where this compound appears as a doublet at −2.1 ppm (Jₚₕ = 5.8 Hz) in ³¹P-NMR and a doublet at 8.3 ppm in ¹H-NMR. Hydrolysis rates are measured by tracking the decrease in ³¹P-NMR integrals of this compound over time, with a typical degradation rate of −1% per minute at pH ~4 . For validation, ¹H-³¹P HMBC-NMR confirms molecular connectivity, and isotopic labeling (e.g., ¹⁸O-formate) tracks oxygen transfer to inorganic phosphate in enzymatic reactions .

Basic: What experimental factors influence the stability of this compound in aqueous solutions?

Key factors include:

- pH : Hydrolysis accelerates under acidic conditions (pH < 5) due to protonation of the phosphate group.

- Temperature : Elevated temperatures (e.g., >30°C) increase degradation rates.

- Co-solutes : Presence of nucleophiles (e.g., amines in GAR) traps this compound, preventing hydrolysis. For example, GAR reduces this compound release by 90% in enzymatic assays .

Quantitative ³¹P-NMR is the gold standard for stability assessments, as it distinguishes this compound from hydrolysis byproducts like inorganic phosphate .

Advanced: How can enzyme engineering improve the catalytic efficiency of this compound reductases?

Directed evolution of Denitrovibrio acetiphilus ArgC (DaArgC) identified key mutations (S178, G182, A183, Y203, L233) that shift substrate specificity from N-acetyl-γ-glutamyl phosphate to this compound. A triple mutant (DaArgC3) showed a 300-fold increase in specificity for this compound and eliminated cross-reactivity with acetyl phosphate. Iterative saturation mutagenesis (ISM) screens under decreasing formate concentrations (50 mM → 5 mM) selected variants with improved KM values. This engineering enables formate-to-formaldehyde conversion at thermodynamic limits (ΔG = −24 kJ/mol), outperforming natural pathways .

Advanced: What NMR-based strategies resolve contradictions in detecting this compound as a transient enzymatic intermediate?

Positional isotope exchange (PIX) experiments using γ-¹⁸O-labeled ATP track ¹⁸O migration to inorganic phosphate, confirming this compound formation in PurT GAR transformylase reactions. Mutagenesis (e.g., G162I variant) weakens formate binding, allowing this compound accumulation for direct detection. Complementary ³¹P-NMR and ¹H{³¹P} decoupling eliminate signal splitting, enabling unambiguous identification of intermediates .

Advanced: How does this compound integrate into synthetic C1-assimilation pathways, and what thermodynamic advantages does it offer?

The ACK-DaArgC3 cascade couples acetate kinase (ACK) and engineered ArgC to convert formate → this compound → formaldehyde. This route operates at −24 kJ/mol, surpassing formaldehyde dehydrogenase (−12 kJ/mol) and serine cycle (−18 kJ/mol) in efficiency. When interfaced with the FORCE pathway, it achieves a 95% yield for C2 compounds (e.g., glycolate) in vivo, with minimal metabolic cross-talk due to orthogonal enzyme design .

Basic: What analytical techniques quantify this compound in complex enzymatic mixtures?

- ³¹P{¹H}-NMR : Quantifies this compound via peak integration at −2.1 ppm.

- Spectrophotometric assays : Nash reagent detects formaldehyde (λ = 412 nm) in reductase-coupled systems.

- Isotope dilution mass spectrometry (IDMS) : Uses ¹³C-formate to trace this compound turnover .

Advanced: What evidence supports this compound as a kinetically competent intermediate in purine biosynthesis?

In E. coli PurT transformylase:

- Trapping experiments : G162I mutant accumulates this compound in the absence of GAR.

- ¹⁸O-labeling : One ¹⁸O atom transfers from formate to inorganic phosphate, consistent with this compound formation.

- Kinetic competence : this compound reacts with GAR 10× faster than the ATP-formate adduct .

Basic: How do buffer composition and ionic strength affect this compound reactivity?

High ionic strength (>200 mM KCl) stabilizes this compound by reducing water activity. Phosphate buffers (pH 7.4) enhance nucleophilic attack by GAR, while Tris buffers inhibit reactivity due to amine competition. Optimized conditions use 50 mM potassium phosphate, 2 mM MgCl₂, and 1 mM DTT .

Advanced: What computational tools predict this compound binding modes in enzyme active sites?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model this compound in DaArgC3’s substrate channel. The GAG motif (residues 182–184) is critical for orienting the formyl group toward NADPH. Free-energy perturbation (FEP) calculations rationalize the 300-fold specificity shift in mutants .

Advanced: How does this compound compare to other C1 carriers (e.g., formyl-THF) in metabolic flux balance?

This compound avoids ATP-dependent activation (unlike formyl-THF) and bypasses folate dependency. In Methylobacterium extorquens, replacing formyl-THF with the ACK-DaArgC3 route increased formaldehyde flux by 40% and reduced metabolic burden by 22% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.